Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate, also known as Methyl 6-O-(N-(L-alanyl)-L-phenylalanyl)-L-lysinate, is a synthetic peptide that has gained attention in scientific research due to its potential applications in medicine and biotechnology.
Wirkmechanismus
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate exerts its biological effects through various mechanisms, including modulation of signaling pathways, regulation of gene expression, and interaction with cellular receptors. For example, in cancer cells, this compound has been shown to activate the p53 pathway and inhibit the Akt/mTOR pathway, leading to cell cycle arrest and apoptosis. In diabetes research, Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has been shown to activate the AMP-activated protein kinase (AMPK) pathway, leading to increased glucose uptake and improved insulin sensitivity.
Biochemical and Physiological Effects:
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, in cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy, while in normal cells, it has been shown to have minimal toxicity. In diabetes research, Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has been shown to improve glucose uptake, insulin sensitivity, and lipid metabolism. In cardiovascular research, this compound has been shown to have anti-inflammatory, anti-oxidant, and vasodilatory effects, which may reduce the risk of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has several advantages for lab experiments, such as its high purity, stability, and solubility in aqueous solutions. However, this compound also has some limitations, such as its relatively high cost and limited availability. Additionally, the biological effects of this compound may vary depending on the experimental conditions, such as the cell type, concentration, and duration of treatment.
Zukünftige Richtungen
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has several potential future directions for scientific research. For example, further studies are needed to elucidate the molecular mechanisms underlying its biological effects, as well as its potential applications in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, the development of novel synthesis methods and analogs may improve the potency, selectivity, and pharmacokinetic properties of this compound. Finally, the translation of this compound into clinical trials may provide valuable insights into its safety and efficacy in humans.
Synthesemethoden
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling amino acid residues onto a solid support, which is then deprotected and cleaved to obtain the desired peptide. The yield and purity of the final product can be optimized through various purification methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has been studied for its potential therapeutic applications in cancer, diabetes, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In diabetes research, Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has been studied for its ability to regulate glucose metabolism and improve insulin sensitivity. In cardiovascular research, this compound has been shown to have anti-inflammatory and antioxidant properties, which may reduce the risk of cardiovascular diseases.
Eigenschaften
CAS-Nummer |
17353-67-2 |
---|---|
Produktname |
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate |
Molekularformel |
C17H30N4O6 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate |
InChI |
InChI=1S/C17H30N4O6/c1-10(19-13(4)23)15(24)20-11(2)16(25)21-14(17(26)27-5)8-6-7-9-18-12(3)22/h10-11,14H,6-9H2,1-5H3,(H,18,22)(H,19,23)(H,20,24)(H,21,25)/t10-,11-,14-/m0/s1 |
InChI-Schlüssel |
IRALKIUEGHMPLR-MJVIPROJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=O)C)C(=O)OC)NC(=O)C |
SMILES |
CC(C(=O)NC(C)C(=O)NC(CCCCNC(=O)C)C(=O)OC)NC(=O)C |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(CCCCNC(=O)C)C(=O)OC)NC(=O)C |
Sequenz |
AAX |
Synonyme |
N6-Acetyl-N2-[N-(N-acetyl-L-alanyl)-L-alanyl]-L-lysine methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.